![molecular formula C13H14ClN3O2 B13198421 2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and two methyl groups, along with an aminoacetic acid moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution with the 3-chlorophenyl group:
Introduction of the aminoacetic acid moiety: This step involves the reaction of the pyrazole derivative with chloroacetic acid or its derivatives in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(2-chlorophenyl)acetic acid
- 2-Amino-2-(4-chlorophenyl)acetic acid
- 2-Amino-2-(3-bromophenyl)acetic acid
Uniqueness
2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to the presence of the pyrazole ring with specific substitutions, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C13H14ClN3O2 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
2-amino-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H14ClN3O2/c1-7-11(12(15)13(18)19)8(2)17(16-7)10-5-3-4-9(14)6-10/h3-6,12H,15H2,1-2H3,(H,18,19) |
InChIキー |
YXQMGBWOVOKDLD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
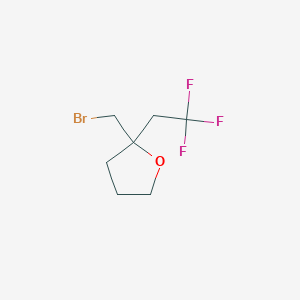
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
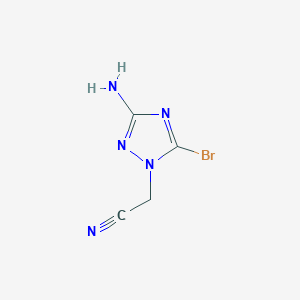
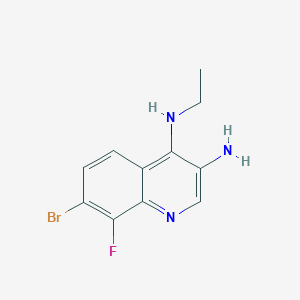
![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)
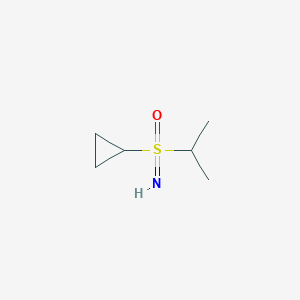
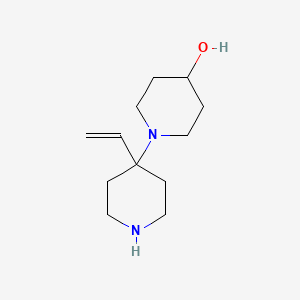
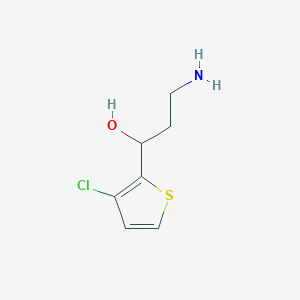
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
